molecular formula C16H12ClN3O4S2 B2818291 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate CAS No. 338409-41-9

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate

Cat. No. B2818291
CAS RN: 338409-41-9
M. Wt: 409.86
InChI Key: NHGRNZWIOXTVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is a useful research compound. Its molecular formula is C16H12ClN3O4S2 and its molecular weight is 409.86. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation

This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Agonist for GPR119

The compound has been identified as a potent agonist for the G protein-coupled receptor GPR119 . GPR119 is a potential therapeutic target for the treatment of type 2 diabetes mellitus and obesity . The compound showed high potent agonistic activity against HEK293T cells over-expressing human GPR119 .

Treatment of Diabetes and Obesity

The compound has been used in the treatment of diabetes and obesity . It improved glucose tolerance in a dose-dependent manner and promoted insulin secretion . In a DIO mice model, it also ameliorated the obese-related symptoms by decreasing the body weights without markedly changing food intake .

Normalization of Serum Biomarkers

The compound has been found to normalize some serum biomarkers, such as ALT, AST, ALP, GLU, CHOL, HDL, and LDL . This indicates its potential therapeutic activity on fat deposition in liver tissue .

Synthesis of Indolizidine

The compound has been used in the synthesis of indolizidine . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . The compound has been used to overcome this challenge .

Synthesis of δ-®-coniceine

The compound has been used in the synthesis of δ-®-coniceine . This is a valuable transformation in organic synthesis .

properties

IUPAC Name

(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl) 2-chloro-4-methylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S2/c1-9-14(20-15(25-9)13-8-18-5-6-19-13)24-16(21)11-4-3-10(7-12(11)17)26(2,22)23/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGRNZWIOXTVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate

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